molecular formula C18H17N3O2S B11705027 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11705027
M. Wt: 339.4 g/mol
InChI Key: JDKRFLVNEGWBBX-YBFXNURJSA-N
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Description

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is an organic compound that belongs to the class of hydrazones It is derived from the condensation of 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and a thiazole-based hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+Thiazole-based hydrazine derivative4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone\text{4-Methoxybenzaldehyde} + \text{Thiazole-based hydrazine derivative} \rightarrow \text{this compound} 4-Methoxybenzaldehyde+Thiazole-based hydrazine derivative→4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, bromine, and sulfuric acid.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitrated, halogenated, and sulfonated derivatives.

Scientific Research Applications

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of a methoxy-substituted aromatic ring and a thiazole-based hydrazone group. This unique structure imparts specific chemical and biological properties, making it valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3O2S/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+

InChI Key

JDKRFLVNEGWBBX-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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